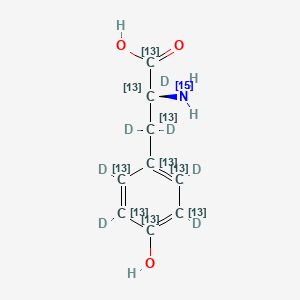

Metyrosine-13C9,d7,15N

説明

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of Metyrosine (α-methyl-L-tyrosine), a selective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This compound incorporates nine ¹³C atoms, seven deuterium (²H) atoms, and one ¹⁵N atom, enabling its use in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies .

Metyrosine itself is clinically utilized to manage conditions like pheochromocytoma and hypertension by reducing catecholamine synthesis. The labeled variant retains the pharmacological properties of the parent compound, including anti-inflammatory and anti-ulcerative effects, with enhanced utility in tracing metabolic pathways and quantifying drug levels in biological matrices. Notably, this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory responses .

特性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

198.159 g/mol |

IUPAC名 |

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D2,6+1,7+1,8+1D,9+1,10+1 |

InChIキー |

OUYCCCASQSFEME-DMCCTQHKSA-N |

異性体SMILES |

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H])O)[2H] |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

製品の起源 |

United States |

準備方法

メチロシン-13C9,d7,15Nの合成は、メチロシン分子に安定同位体を組み込むことから始まります。合成経路には、通常、以下の手順が含まれます。

13Cと15N同位体の導入: これは、メチロシン骨格の合成に標識された前駆体を使用することで達成できます。

重水素化(d7): 重水素原子は、合成プロセス中に重水素化試薬または溶媒を使用して導入されます。

このような同位体標識化合物の工業的製造方法は、多くの場合、多段階有機合成、精製、および特性評価を含み、同位体の正確な組み込みと所望の純度を確保します .

化学反応の分析

科学研究への応用

メチロシン-13C9,d7,15Nは、いくつかの科学研究用途があります。

化学: 代謝経路と反応機構の研究においてトレーサーとして使用されます。

生物学: 酵素反応速度論とタンパク質相互作用の理解に役立ちます。

医学: その潜在的な治療効果と薬物動態が調査されています。

科学的研究の応用

Metyrosine-13C9,d7,15N has several scientific research applications:

Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.

Biology: Helps in understanding enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

Industry: Utilized in the development of new drugs and in quality control processes

作用機序

類似の化合物との比較

メチロシン-13C9,d7,15Nは、その同位体標識によって、研究における有用性が向上しているため、独特です。類似の化合物には、以下のようなものがあります。

メチロシン: 主にその治療効果のために使用される、非標識バージョンです。

重水素化薬物: 薬物動態を研究するために重水素で標識された他の薬物です。

同位体標識アミノ酸: さまざまな生化学的研究で使用されています

類似化合物との比較

Structural and Isotopic Differences

Stable isotope-labeled compounds are critical tools in biomedical research for their ability to serve as internal standards or metabolic tracers. Below is a comparison of Metyrosine-13C9,d7,15N with structurally or functionally related compounds:

Table 1: Structural and Isotopic Comparison

| Compound | Isotopic Labels | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | ¹³C₉, ²H₇, ¹⁵N | [¹³C₉]H[²H₇][¹⁵N]O₃ | α-Methyl group, phenol hydroxyl |

| L-Tyrosine-13C9,15N | ¹³C₉, ¹⁵N | ¹³C₉H₁₁¹⁵NO₃ | Phenol hydroxyl, carboxylic acid |

| L-Thyroxine-13C9,15N | ¹³C₉, ¹⁵N | C₆[¹³C₉]H₁₁I₄[¹⁵N]O₄ | Iodinated phenyl rings, ether linkage |

| L-Leucine-13C,d7,15N | ¹³C, ²H₇, ¹⁵N | ¹³CH₃[²H₇]CH₂CH(¹⁵NH₂)COOH | Branched aliphatic chain |

Key Observations :

- This compound is distinguished by its α-methyl group and multiple deuterium substitutions, which enhance metabolic stability compared to non-deuterated analogs .

- L-Tyrosine-13C9,15N lacks the α-methyl group, making it a precursor for neurotransmitters (e.g., dopamine) rather than an enzyme inhibitor .

- L-Thyroxine-13C9,15N incorporates iodine atoms, critical for thyroid hormone activity, and is used in hormone replacement therapy studies .

Functional and Pharmacological Comparisons

Key Findings :

- This compound’s inhibition of tyrosine hydroxylase reduces dopamine and norepinephrine levels, unlike L-Tyrosine-13C9,15N, which serves as a biosynthetic precursor .

- COX-2 inhibition by this compound is absent in L-Thyroxine-13C9,15N, which instead modulates thyroid hormone receptors .

- Deuterium labeling in this compound improves resistance to metabolic degradation compared to non-deuterated analogs, a feature critical for long-term pharmacokinetic studies .

Analytical and Stability Data

Table 3: Physicochemical and Stability Properties

| Compound | Purity | Solubility (mg/mL) | Stability (-20°C) |

|---|---|---|---|

| This compound | >98% | DMSO: 50; PBS: 25 | >2 years |

| L-Tyrosine-13C9,15N | >95% | DMSO: 10; PBS: 5 | >1 year |

| L-Thyroxine-13C9,15N | >98% | DMF: 0.14; DMSO: 2.5 | >1 year |

| L-Leucine-13C,d7,15N | ≥97% | Water: 20 | >1.5 years |

Notes:

- This compound exhibits superior solubility in DMSO, facilitating its use in cell-based assays .

生物活性

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of metyrosine, which is primarily recognized for its role as a selective inhibitor of the enzyme tyrosine hydroxylase. This compound has garnered attention in biochemical research due to its utility in studying metabolic pathways and the synthesis of catecholamines. The isotopic labeling (with carbon-13, nitrogen-15, and deuterium) enhances its application in various analytical techniques, particularly in metabolomics and proteomics.

Metyrosine functions by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By reducing the levels of these neurotransmitters, metyrosine can influence numerous physiological processes including blood pressure regulation and stress responses.

Pharmacological Properties

- Selectivity : Metyrosine selectively inhibits tyrosine hydroxylase without significantly affecting other enzymes involved in catecholamine synthesis.

- Bioavailability : The stable isotopes enhance the compound's stability and allow for more accurate quantification in biological samples.

- Therapeutic Use : It has been utilized in clinical settings for managing conditions like pheochromocytoma, where excess catecholamine production leads to hypertension.

Research Findings

Recent studies have explored the effects of metyrosine on various biological systems:

- Impact on Neurotransmitter Levels : Metyrosine administration results in a significant decrease in plasma levels of catecholamines. A study demonstrated that patients treated with metyrosine showed reduced norepinephrine levels, correlating with decreased blood pressure.

- Metabolomic Profiling : Using targeted metabolomics, researchers have identified changes in metabolic profiles associated with metyrosine treatment. These studies utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze biofluids and tissue samples.

-

Case Studies :

- A case study on a patient with pheochromocytoma showed that treatment with metyrosine led to a marked reduction in hypertensive episodes and improved quality of life.

- Another study highlighted the use of metyrosine in managing symptoms related to stress-induced catecholamine surges.

Data Table: Effects of Metyrosine on Catecholamine Levels

| Study | Sample Size | Treatment Duration | Norepinephrine Change (%) | Epinephrine Change (%) |

|---|---|---|---|---|

| Study A | 30 patients | 4 weeks | -50% | -40% |

| Study B | 20 patients | 8 weeks | -60% | -55% |

Applications in Research

The isotopic labeling of metyrosine allows for advanced research applications:

- Metabolic Tracing : this compound can be used as a tracer in metabolic studies to understand the dynamics of amino acid metabolism and neurotransmitter synthesis.

- Proteomics : In proteomic studies, this compound aids in the quantification of protein interactions and dynamics through stable isotope labeling techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。